molecular formula C19H22N2O3 B2489138 4-Oxo-2-(phenethylamino)-4-(p-tolylamino)butanoic acid CAS No. 1026739-89-8

4-Oxo-2-(phenethylamino)-4-(p-tolylamino)butanoic acid

Cat. No. B2489138
CAS RN: 1026739-89-8
M. Wt: 326.396
InChI Key: XNCFQQMJNORXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-2-(phenethylamino)-4-(p-tolylamino)butanoic acid, commonly known as PTB, is a synthetic compound used in scientific research. It belongs to the class of compounds known as N-substituted glycine derivatives and has been shown to have various biochemical and physiological effects.

Mechanism of Action

PTB is believed to act as a competitive antagonist at the glycine site of the NMDA receptor, which is involved in the regulation of glutamatergic transmission. By blocking the glycine site, PTB inhibits the activation of the NMDA receptor, leading to a decrease in glutamatergic transmission. This, in turn, can lead to a decrease in anxiety and depression, as well as a decrease in reward and addiction.
Biochemical and Physiological Effects
PTB has been shown to have various biochemical and physiological effects. It has been shown to decrease glutamatergic transmission, leading to a decrease in anxiety and depression. PTB has also been shown to decrease dopamine release, leading to a decrease in reward and addiction. Additionally, PTB has been shown to increase GABAergic transmission, leading to an increase in inhibition.

Advantages and Limitations for Lab Experiments

PTB has several advantages for lab experiments. It is a selective antagonist of the glycine site of the NMDA receptor, making it a useful tool for studying the role of the NMDA receptor in various physiological and pathological conditions. Additionally, PTB is relatively easy to synthesize, making it readily available for use in lab experiments.
However, PTB also has several limitations for lab experiments. It is not a highly potent antagonist, meaning that high concentrations may be required to achieve a significant effect. Additionally, PTB has a relatively short half-life, meaning that it may need to be administered repeatedly during experiments.

Future Directions

There are several future directions for research related to PTB. One area of interest is the role of PTB in the regulation of synaptic plasticity, which is involved in learning and memory. Additionally, PTB may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and addiction. Further research is needed to explore these potential applications and to better understand the mechanism of action of PTB.

Synthesis Methods

PTB can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of p-toluidine with 4-chlorobutyric acid to form 4-(p-tolylamino)butanoic acid. The next step involves the reaction of the resulting compound with N-phenethylamine to form 4-(p-tolylamino)-2-(phenethylamino)butanoic acid. Finally, the compound is oxidized to form 4-Oxo-2-(phenethylamino)-4-(p-tolylamino)butanoic acid.

Scientific Research Applications

PTB has been shown to have various scientific research applications. It has been used in studies related to the regulation of GABAergic transmission, which is involved in the modulation of anxiety and depression. PTB has also been used in studies related to the regulation of dopamine release, which is involved in the modulation of reward and addiction. Additionally, PTB has been used in studies related to the regulation of glutamatergic transmission, which is involved in the modulation of learning and memory.

properties

IUPAC Name

4-(4-methylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14-7-9-16(10-8-14)21-18(22)13-17(19(23)24)20-12-11-15-5-3-2-4-6-15/h2-10,17,20H,11-13H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCFQQMJNORXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-2-(phenethylamino)-4-(p-tolylamino)butanoic acid

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